3-Oxoandrostan-17-yl benzoate

Description

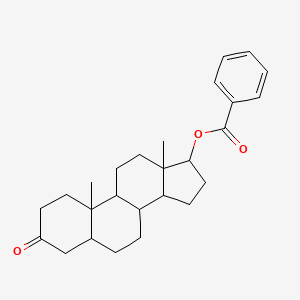

3-Oxoandrostan-17-yl benzoate (CAS: 1057-07-4) is a steroidal ester derived from 5α-androstane. Its molecular formula is C₂₆H₃₄O₃, with an average molecular mass of 394.555 g/mol and a monoisotopic mass of 394.250795 g/mol . The compound features a benzoate ester group at the 17β-position of the androstane skeleton and a ketone group at the 3-position (Figure 1). This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and metabolic stability, making it relevant in pharmaceutical and biochemical research.

Properties

IUPAC Name |

(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18,20-23H,8-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDZDAPCWHIIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859577 | |

| Record name | 3-Oxoandrostan-17-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL BENZOATE involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:

Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of a suitable precursor molecule under acidic or basic conditions.

Introduction of the oxo group: The oxo group at the 3-position is introduced through an oxidation reaction using reagents such as chromium trioxide or potassium permanganate.

Benzoate ester formation: The final step involves the esterification of the hydroxyl group at the 17-position with benzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL BENZOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different ester groups. Common reagents include alcohols and acids under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL BENZOATE has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s structure is similar to that of many biologically active molecules, making it useful in the study of biochemical pathways and mechanisms.

Medicine: The compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry: The compound is used in the production of various materials and chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL BENZOATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context, but common targets include steroid receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

3-Hydroxyandrostan-17-yl Benzoate (CAS: 180713-37-5)

- Molecular Formula : C₂₆H₃₆O₃.

- Implications : The hydroxyl group enhances solubility in polar solvents but may reduce membrane permeability .

3-Oxoandrost-4-en-17-yl Hexanoate (CAS: T131615)

- Molecular Formula : C₂₅H₃₈O₃.

- Key Differences: Substitutes the benzoate ester with a hexanoate (C6) chain at the 17β-position.

Rizatriptan Benzoate

- Molecular Formula : C₁₅H₁₉N₅O·C₇H₆O₂.

- Key Differences: A non-steroidal benzoate (serotonin receptor agonist) with a benzoate group attached to a tryptamine backbone.

- Implications : Demonstrates high oral bioavailability (70%) due to optimized ester stability and rapid absorption, contrasting with steroidal benzoates, which often exhibit lower bioavailability due to extensive first-pass metabolism .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/L) | Key Functional Groups |

|---|---|---|---|---|

| 3-Oxoandrostan-17-yl benzoate | 394.55 | ~4.2 | <1 | 3-keto, 17β-benzoate |

| 3-Hydroxyandrostan-17-yl benzoate | 396.57 | ~3.8 | ~5 | 3β-OH, 17β-benzoate |

| 3-Oxoandrost-4-en-17-yl hexanoate | 386.58 | ~5.1 | <0.5 | 3-keto, 17β-hexanoate |

| Benzyl benzoate | 212.25 | 3.97 | ~20 | Simple benzoate ester |

Observations :

- The 3-keto group in This compound reduces polarity compared to the hydroxylated analogue, favoring partitioning into lipid membranes.

- The hexanoate ester in 3-Oxoandrost-4-en-17-yl hexanoate increases LogP by ~0.9 units compared to the benzoate analogue, suggesting enhanced tissue retention .

Metabolic and Pharmacokinetic Profiles

- This compound : Undergoes hepatic hydrolysis via esterases to release 17β-hydroxy-5α-androstan-3-one (a steroid backbone) and benzoic acid. The 3-keto group is resistant to further reduction, unlike hydroxylated analogues .

- 3-Hydroxyandrostan-17-yl benzoate : The 3β-OH group is susceptible to glucuronidation or sulfation, increasing renal excretion rates .

- Benzyl benzoate : Rapidly hydrolyzed to benzyl alcohol and benzoic acid, with shorter half-life (<2 hours) compared to steroidal benzoates .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-Oxoandrostan-17-yl benzoate, and how can structural purity be confirmed experimentally?

- Methodological Answer : Synthesis typically involves esterification of the 17-hydroxyl group of 3-oxoandrostane with benzoyl chloride under anhydrous conditions. Structural validation requires a combination of techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm benzoate ester formation and steroid backbone integrity.

- X-ray crystallography for absolute configuration determination, using programs like SHELXL for refinement .

- HPLC-MS to assess purity (>95%) and rule out side products (e.g., unreacted starting material or diesters).

- Documentation : Follow Beilstein Journal guidelines for reporting synthetic protocols, including reaction conditions, yields, and characterization data tables .

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Perform accelerated stability studies using controlled environmental chambers to simulate temperature (e.g., 4°C, 25°C, 40°C) and humidity (e.g., 60% RH).

- Analyze degradation products via LC-UV/MS at intervals (0, 1, 3, 6 months).

- Quantify stability using kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer :

- Conduct meta-analysis of existing studies to identify variables (e.g., cell lines, assay protocols, solvent effects) causing discrepancies.

- Validate findings using orthogonal assays (e.g., receptor binding vs. functional activity assays).

- Apply statistical rigor : Use ANOVA to compare inter-study variability and Cohen’s d to quantify effect size differences .

Q. How can researchers optimize the regioselective synthesis of this compound to minimize 3,17-dibenzoate byproducts?

- Methodological Answer :

- Use protecting group chemistry (e.g., selectively block the 3-oxo group with a temporary silyl ether before benzoylation at C17).

- Monitor reaction progress via TLC or in-situ FTIR to detect early-stage di-ester formation.

- Apply computational modeling (DFT calculations) to predict reactivity of hydroxyl groups under varying conditions .

Q. What advanced techniques characterize the metabolic fate of this compound in hepatic microsomal assays?

- Methodological Answer :

- Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor.

- Identify phase I metabolites (e.g., hydroxylation, de-esterification) using HRMS/MS with isotopic pattern matching.

- Quantify metabolic clearance rates via LC-MS/MS-based kinetic assays and compare to structurally related steroids .

Data Analysis and Reporting

Q. How should researchers address variability in chromatographic retention times when quantifying this compound in complex biological matrices?

- Methodological Answer :

- Use internal standardization (e.g., deuterated analogs) to correct for matrix effects.

- Validate method robustness using ICH Q2(R1) guidelines , including precision (RSD <15%) and accuracy (80–120% recovery) .

Q. What criteria determine whether contradictory crystallographic data for this compound reflect true polymorphism versus experimental artifacts?

- Methodological Answer :

- Compare unit cell parameters and space groups across datasets.

- Perform Hirshfeld surface analysis to assess intermolecular interactions.

- Validate with PXRD of bulk material to confirm polymorphism .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of pharmacological studies involving this compound?

- Methodological Answer :

- Adhere to ARRIVE guidelines for in vivo studies, detailing animal strain, dosing regimens, and statistical power.

- Deposit raw data (e.g., NMR spectra, dose-response curves) in public repositories like Zenodo.

- Include negative controls (e.g., unmodified 3-oxoandrostane) to isolate benzoate-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.